Pyraclonil

Description

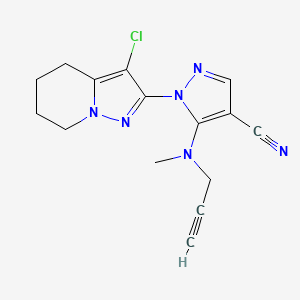

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6/c1-3-7-20(2)15-11(9-17)10-18-22(15)14-13(16)12-6-4-5-8-21(12)19-14/h1,10H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHMUBRVTJMLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C1=C(C=NN1C2=NN3CCCCC3=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057989 | |

| Record name | Pyraclonil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158353-15-2 | |

| Record name | Pyraclonil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158353-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraclonil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158353152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclonil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACLONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G02KS1S2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pyraclonil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Pyraclonil, a potent protoporphyrinogen oxidase (PPO) inhibiting herbicide. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

This compound is a member of the pyrazole class of herbicides and its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1][2] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). This pathway is fundamental for the synthesis of both chlorophyll in plants and heme in animals.[3]

The inhibition of PPO by this compound leads to a cascade of cytotoxic events. The blockage of the enzyme causes the accumulation of its substrate, Protogen IX, in the cytoplasm.[4] In the presence of light, Protogen IX undergoes auto-oxidation, leading to the formation of triplet-state Proto IX. This excited molecule interacts with molecular oxygen to generate highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). The massive production of ROS triggers rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, rapid cell death and necrosis of the plant tissue.[5]

This compound is effective in controlling a wide range of weeds, including those that have developed resistance to other herbicide modes of action. It is particularly effective for the control of susceptible and multiple-herbicide-resistant goosegrass (Eleusine indica) populations.

Quantitative Data on Efficacy and PPO Inhibition

Table 1: Herbicidal Efficacy of this compound

| Target Weed Species | Population Type | Efficacy Metric | Result |

| Eleusine indica | Susceptible (S) | Fresh-weight reduction | 94.5% - 94.9% |

| Eleusine indica | Multiple-Herbicide-Resistant (MHR) | Fresh-weight reduction | 89.5% - 90.4% |

| Broadleaf weeds* | - | Visual control | ≥ 94% |

*Includes ducksalad, water hyssop, and redstem.

Table 2: Comparative In Vitro Inhibition of PPO by Various Herbicides

| Herbicide | Target Organism PPO | Inhibition Constant (Ki) | IC50 |

| This compound | Not Reported | Not Reported | Not Reported |

| Saflufenacil | Nicotiana tabacum | 10 nM | - |

| Trifludimoxazin | Nicotiana tabacum | 31 nM | - |

| Compound 9F-5 | Mouse (mtPPO) | 0.0072 µM (7.2 nM) | - |

| Compound 5a | Nicotiana tabacum | 4.9 nM | - |

| Compound Ii | Nicotiana tabacum | 0.11 nM | - |

| Compound Ip | Nicotiana tabacum | 2.14 nM | - |

| Lactofen | - | - | 25 nM |

| Oxadiazon | - | - | 60 nM |

| Epyrifenacil | Amaranthus palmeri | - | More potent than Flumioxazin and Fomesafen |

Downstream Signaling Pathways

The massive generation of ROS initiated by this compound's inhibition of PPO triggers a complex network of downstream signaling pathways, ultimately leading to programmed cell death (PCD). While the initial oxidative damage is a direct consequence of ROS, the subsequent cellular response involves genetically controlled signaling cascades.

Key components of these pathways include Mitogen-Activated Protein Kinases (MAPKs), which are evolutionarily conserved signaling molecules in eukaryotes. In plants, ROS can activate specific MAPK cascades, such as the MEKK1-MKK4/5-MPK3/6 pathway in Arabidopsis, which in turn phosphorylate downstream targets like transcription factors. This leads to large-scale changes in gene expression, including the upregulation of defense-related genes.

Furthermore, ROS-induced lipid peroxidation generates reactive aldehydes that can further propagate cellular damage and signaling. The interplay between ROS, phytohormones like salicylic acid (SA), jasmonic acid (JA), and ethylene, and other signaling molecules creates a complex network that ultimately determines the cell's fate.

Experimental Protocols

In Vitro PPO Inhibition Assay

This protocol is adapted from methodologies used for evaluating PPO inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against PPO.

Materials:

-

Purified PPO enzyme (from plant or recombinant source)

-

This compound stock solution (in DMSO)

-

Protoporphyrinogen IX (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 5 mM DTT, and 0.05% Tween 20)

-

96-well microplate

-

Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm)

Procedure:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

In a 96-well microplate, add the reaction buffer, the PPO enzyme solution, and the different concentrations of this compound. Include a control with DMSO instead of this compound.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate, Protoporphyrinogen IX, to all wells.

-

Immediately measure the fluorescence at 630 nm over time using a microplate reader. The increase in fluorescence corresponds to the formation of Protoporphyrin IX.

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Whole-Plant Herbicide Efficacy Trial (Field Study)

This protocol outlines a typical field experiment to evaluate the efficacy of this compound.

Objective: To assess the efficacy of this compound in controlling target weed species under field conditions.

Experimental Design:

-

Design: Randomized Complete Block Design (RCBD) with at least four replications.

-

Treatments:

-

Untreated control

-

This compound at various application rates (e.g., 0.3 kg a.i. ha⁻¹)

-

Standard commercial herbicide for comparison

-

-

Plot Size: Standardized plot dimensions (e.g., 3m x 10m).

Procedure:

-

Site Selection and Preparation: Choose a field with a known and uniform infestation of the target weed species. Prepare the field according to standard agricultural practices for the crop (e.g., rice).

-

Planting: Plant the crop (e.g., water-seeded rice) at a uniform density.

-

Herbicide Application: Apply the granular this compound formulation at the designated rates and timings (e.g., pre-emergence or early post-emergence). Use calibrated application equipment to ensure uniform coverage.

-

Data Collection:

-

Weed Control: Visually assess the percentage of weed control at specific intervals (e.g., 14, 28, and 42 days after treatment) on a scale of 0% (no control) to 100% (complete control).

-

Weed Density and Biomass: Count the number of weeds per unit area (e.g., 1m²) and collect the above-ground biomass at a set time point. Dry the biomass to a constant weight.

-

Crop Injury: Visually assess crop phytotoxicity at regular intervals using a scale of 0% (no injury) to 100% (crop death).

-

Crop Yield: Harvest the crop from a central area of each plot at maturity and determine the yield, adjusting for moisture content.

-

-

Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

References

An In-depth Technical Guide to Pyraclonil: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraclonil is a novel pyrazole-based herbicide that has demonstrated high efficacy in controlling a broad spectrum of weeds, particularly in rice cultivation.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, herbicidal activity, and toxicological profile of this compound. Detailed summaries of experimental methodologies for its synthesis, analysis, and toxicological evaluation are presented to support further research and development.

Chemical Identity and Properties

This compound is chemically identified as 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile.[4][5] Its chemical structure and key identifiers are provided below.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]-1H-pyrazole-4-carbonitrile | |

| CAS Number | 158353-15-2 | |

| Molecular Formula | C₁₅H₁₅ClN₆ | |

| Molecular Weight | 314.77 g/mol | |

| Melting Point | 89-95°C | |

| Boiling Point | 545.8 ± 50.0 °C (Predicted) | |

| Water Solubility | 50.1 mg/L at 20 °C | |

| Vapor Pressure | 1.4 x 10⁻⁹ torr at 25 °C | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.18 | |

| Density | 1.34 g/cm³ |

Herbicidal Activity and Mode of Action

This compound is a potent, light-dependent peroxidizing herbicide belonging to the Group 14 (WSSA) or Group E (HRAC) herbicides. Its primary mode of action is the inhibition of protoporphyrinogen oxidase (PPO), an essential enzyme in the tetrapyrrole biosynthesis pathway.

Signaling Pathway of PPO Inhibition

The inhibition of PPO by this compound disrupts the conversion of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX) within the plastid. This blockage leads to the accumulation of Protogen IX, which then diffuses out of the plastid and is rapidly oxidized to Proto IX in the cytoplasm by a non-enzymatic reaction. The accumulated Proto IX in the cytoplasm, in the presence of light and oxygen, generates highly reactive singlet oxygen (¹O₂). These reactive oxygen species cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.

Caption: Mechanism of action of this compound via PPO inhibition.

Experimental Protocols

This section summarizes the methodologies for the synthesis, analysis, and toxicological evaluation of this compound. These are based on publicly available information and may require further optimization for specific laboratory conditions.

Synthesis of this compound

Several synthetic routes for this compound have been patented. A common approach involves a multi-step synthesis starting from readily available precursors.

Caption: A generalized synthetic workflow for this compound.

Protocol Summary:

-

Preparation of 5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile: This intermediate is synthesized through a series of reactions, including the formation of a pyrazole ring and subsequent cyclization to form the tetrahydropyrazolopyridine moiety.

-

Alkylation: The intermediate is then alkylated using propargyl chloride and methyl iodide in the presence of a base such as sodium hydride in an appropriate solvent like tetrahydrofuran (THF) to yield this compound.

-

Purification: The final product is purified by extraction and recrystallization from a suitable solvent system, such as ethyl acetate.

Disclaimer: This is a simplified representation of the synthesis. For detailed experimental conditions, reagent quantities, and safety precautions, refer to the cited patent literature.

Analytical Methodology

A sensitive and reliable analytical method for the quantification of this compound residues in various matrices such as rice, soil, and water has been developed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Protocol Summary for Residue Analysis in Rice:

-

Extraction: A 10.0 g sample of rice grain is homogenized with 20 mL of water and then extracted with 100 mL of acetonitrile. The extraction is repeated with an additional 50 mL of acetonitrile.

-

Clean-up: The combined extracts are subjected to a clean-up procedure using an octadecylsilanized silica gel cartridge and a graphitized carbon black cartridge to remove interfering matrix components.

-

Quantification: The cleaned-up extract is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area or height of this compound in the sample to a calibration curve generated from certified reference standards.

Table 2: LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition | Reference(s) |

| LC Column | Octadecylsilanized silica gel (e.g., C18), 2.0-2.1 mm ID, 150 mm length, 3-3.5 µm particle size | |

| Mobile Phase | Gradient of 0.005 mol/L ammonium acetate in water and methanol | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Monitoring Ion (m/z) | 315 | |

| Limit of Quantification (LOQ) | 0.01 mg/kg in rice |

Environmental Fate and Toxicology Studies

The environmental fate and toxicological profile of this compound have been evaluated as part of its registration process. These studies are typically conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

3.3.1. Environmental Fate

The persistence and mobility of this compound in the environment have been assessed through various studies.

Table 3: Summary of Environmental Fate Data for this compound

| Study | Endpoint | Value | Reference(s) |

| Aerobic Soil Metabolism | DT₅₀ (Half-life) | 8.44 - 76 days | |

| Aerobic Aquatic Metabolism | DT₅₀ (Half-life) | 21 - 131 days | |

| Anaerobic Aquatic Metabolism | DT₅₀ (Half-life) | 69 - 111 days | |

| Aqueous Photolysis | DT₅₀ (Half-life) | 104 days (in unbuffered paddy water) | |

| Soil-Water Distribution Coefficient (K_oc_) | 163 - 733 L/kg |

Note: DT₅₀ values can vary depending on soil type, temperature, and other environmental conditions.

3.3.2. Toxicology

A comprehensive set of toxicological studies has been conducted to assess the potential risks of this compound to human health and non-target organisms.

Table 4: Summary of Toxicological Endpoints for this compound

| Study Type | Species | Endpoint | Value | Reference(s) |

| Acute Oral Toxicity | Rat | LD₅₀ | > 2000 mg/kg bw | |

| Acute Dermal Toxicity | Rat | LD₅₀ | > 2000 mg/kg bw | |

| Acute Inhalation Toxicity | Rat | LC₅₀ | > 5.1 mg/L | |

| Chronic Toxicity/Carcinogenicity | Rat (2-year) | NOAEL | 5.1 mg/kg/day | |

| Chronic Toxicity/Carcinogenicity | Mouse (18-month) | NOAEL | 1.8 mg/kg/day | |

| Developmental Toxicity | Rat | NOAEL (maternal) | 10 mg/kg/day | |

| Developmental Toxicity | Rabbit | NOAEL (maternal) | 30 mg/kg/day | |

| Reproductive Toxicity | Rat | NOAEL (parental) | 10.3 mg/kg/day |

NOAEL: No Observed Adverse Effect Level LD₅₀: Median Lethal Dose LC₅₀: Median Lethal Concentration

Experimental Design Summary for Toxicology Studies:

Toxicology studies for pesticide registration generally follow standardized OECD guidelines. For example, a chronic toxicity study (OECD 452) involves repeated daily dosing of the test substance to animals (usually rats) for a period of 12 to 24 months. Key aspects of the experimental design include:

-

Test Animals: Specific strains of rats or mice are used, with both sexes being tested.

-

Dose Levels: At least three dose levels and a control group are used. The highest dose is selected to induce some toxicity but not mortality.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

-

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at specified intervals.

-

Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive list of tissues and organs are examined microscopically.

Caption: A typical workflow for a chronic toxicology study.

Conclusion

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site [mountainscholar.org]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

The Synthesis of Pyraclonil: A Technical Guide

Introduction

Pyraclonil is a protoporphyrinogen oxidase (PPO) inhibiting herbicide effective for the control of various weeds. This technical guide provides a detailed overview of a prominent synthesis pathway for this compound, compiled from patent literature. The information is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis.

This compound Synthesis Pathway

A common and well-documented synthetic route to this compound involves a seven-step process. This pathway begins with the formation of a key pyrazole intermediate, which is subsequently elaborated to construct the final herbicidal molecule.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated quantitative data for each step in the synthesis of this compound.

Step 1: Synthesis of Formyl Malononitrile

The initial step involves the reaction of a formate ester with malononitrile to yield formyl malononitrile.

-

Reaction Protocol: Malononitrile, a formate ester (e.g., methyl formate or butyl formate), and a tertiary amine catalyst (e.g., triethylamine or pyridine) are mixed. The reaction mixture is heated for a specified duration. After the reaction, low-boiling-point substances are removed by distillation under reduced pressure to yield the product.[1]

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Malononitrile (0.1 mol) | Methyl Formate (0.25 mol) | Triethylamine (0.01 mol) | 30 - 55 | 5 | ~95 |

| Malononitrile (0.1 mol) | Butyl Formate (0.4 mol) | Pyridine (0.01 mol) | 60 - 70 | 5 | ~97 |

Step 2: Synthesis of 1,1,2,7-Tetrachloro-1-hepten-3-one

This step involves a Friedel-Crafts acylation reaction between 5-chlorovaleryl chloride and trichloroethylene.

-

Reaction Protocol: 5-Chlorovaleryl chloride is added dropwise to a solution of anhydrous aluminum chloride in a chlorinated solvent (e.g., dichloromethane) at room temperature. After stirring, a solution of trichloroethylene in the same solvent is added dropwise while cooling. The reaction is quenched with water, and the product is isolated from the organic phase.[1][2]

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent |

| 5-Chlorovaleryl Chloride | Trichloroethylene | Anhydrous Aluminum Chloride | Dichloromethane |

Step 3: Synthesis of 2-(4-Chlorobutyl)-3-chloro-4-aminopyrazole

The tetrachloroheptenone intermediate is cyclized with hydrazine hydrate to form the pyrazole ring.

-

Reaction Protocol: 1,1,2,7-Tetrachloro-1-hepten-3-one is reacted with hydrazine hydrate to yield 2-(4-chlorobutyl)-3-chloro-4-aminopyrazole.[1]

Step 4: Synthesis of 2-Amino-3-chloro-pyrazolo[1,5-a]-4,5,6,7-tetrahydropyridine

The aminopyrazole derivative undergoes an intramolecular cyclization in the presence of a base.

-

Reaction Protocol: 2-(4-Chlorobutyl)-3-chloro-4-aminopyrazole is treated with a basic substance to facilitate the formation of the tetrahydropyridine ring system.[1]

Step 5: Synthesis of 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile

This step involves the reaction of the aminopyrazole with formyl malononitrile.

-

Reaction Protocol: The product from Step 4 is reacted with formyl malononitrile (from Step 1) to introduce the cyanopyrazole moiety.

Step 6: Synthesis of 1-(3-Chloro-pyrazolo[1,5-a]-4,5,6,7-tetrahydropyridin-2-yl)-5-(N-methylamino)-1H-pyrazole-4-carbonitrile

The primary amine is methylated in this step.

-

Reaction Protocol: The amino group of the cyanopyrazole derivative is methylated using formaldehyde and formic acid in the presence of a palladium on carbon catalyst.

-

Quantitative Data:

| Reactant | Reagent 1 | Reagent 2 | Catalyst | Catalyst Loading (% w/w) | Solvent | Temperature (°C) | Time (h) |

| 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile | Formaldehyde | Formic Acid | Palladium on Carbon | 0.01 - 0.05 | Methanol, Ethanol, Propanol, Isopropanol, Butanol, Isobutanol, tert-Butanol, or THF | 15 - 35 | 15 - 20 |

Step 7: Synthesis of this compound

The final step is the N-propargylation of the secondary amine to yield this compound.

-

Reaction Protocol: The N-methylated intermediate is reacted with a propargylating agent, such as propargyl chloride or a propargyl tosylate, in the presence of a base. Another described method involves the use of sodium hydride as a base to deprotonate the amine, followed by the addition of propargyl chloride and then methyl iodide.

-

Quantitative Data (Sodium Hydride Method):

| Reactant | Base | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-4-pyrazolecarbonitrile (0.17 mol) | Sodium Hydride (0.35 mol) | Propargyl Chloride (0.17 mol) | Iodomethane (0.17 mol) | Tetrahydrofuran | 0 to room temp, then 15 | 1.5, then 3, then 3 | up to 90 |

Synthesis Pathway Diagram

Caption: A seven-step synthesis pathway for this compound.

References

Pyraclonil: A Deep Dive into its Function as a Protoporphyrinogen Oxidase (PPO) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclonil is a potent, broad-spectrum herbicide that functions as a protoporphyrinogen oxidase (PPO) inhibitor.[1] Classified under the pyrazole herbicide group, it is effective in controlling a variety of weeds, including those resistant to other herbicide classes.[2][3] This technical guide provides an in-depth analysis of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile[4] |

| CAS Number | 158353-15-2[5] |

| Molecular Formula | C₁₅H₁₅ClN₆ |

| Molecular Weight | 314.77 g/mol |

| Appearance | White to off-white solid powder |

| Mode of Action | Inhibition of protoporphyrinogen oxidase (PPO) |

Mechanism of Action: PPO Inhibition

This compound exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO), also known as protox. PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophylls (for photosynthesis) and hemes (for respiration).

The enzyme catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). This compound competitively inhibits PPO, leading to an accumulation of PPGIX in the plant cells. This excess PPGIX leaks from the plastid into the cytoplasm where it is rapidly oxidized to PPIX by other means.

In the presence of light, this abnormally high concentration of cytoplasmic PPIX acts as a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen then initiates a cascade of lipid peroxidation, destroying cell membranes and leading to rapid cellular leakage, necrosis, and ultimately, plant death.

Below is a diagram illustrating the mechanism of action of this compound.

References

- 1. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the subcellular location of the tetrapyrrole-biosynthesis enzyme coproporphyrinogen oxidase in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the subcellular location of the tetrapyrrole-biosynthesis enzyme coproporphyrinogen oxidase in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Biological Activity of Pyraclonil on Weed Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclonil is a selective herbicide belonging to the pyrazole class of chemistry. It is primarily utilized for the pre-emergence and early post-emergence control of a variety of problematic weeds in agricultural settings, most notably in water-seeded rice cultivation.[1][2] As a member of the Group 14 (HRAC Group E) herbicides, its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[3] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, efficacy on various weed species, and standardized protocols for its evaluation.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound exerts its herbicidal effects by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll and heme.[1][4] PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).

The inhibition of PPO by this compound leads to a cascade of cytotoxic events:

-

Accumulation of Protoporphyrinogen IX (PPGIX): The blockage of the PPO enzyme results in the accumulation of its substrate, PPGIX, within the plant cells.

-

Extracellular Oxidation: The excess PPGIX is translocated from its normal location in the plastid to the cytoplasm, where it is rapidly oxidized to PPIX by non-enzymatic processes.

-

Generation of Reactive Oxygen Species (ROS): In the presence of light and oxygen, the accumulated PPIX acts as a photosensitizer, leading to the generation of highly reactive oxygen species (ROS), such as singlet oxygen.

-

Cellular Damage: These ROS cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes. This loss of membrane integrity results in cellular leakage, rapid desiccation, and ultimately, cell death.

The visible symptoms of this compound application on susceptible weeds, such as water-soaked lesions followed by necrosis and browning of the tissue, are a direct consequence of this light-dependent oxidative stress.

Data Presentation: Efficacy of this compound on Various Weed Species

The herbicidal efficacy of this compound has been evaluated against a range of economically important weed species, particularly those prevalent in rice production systems. The following tables summarize the available quantitative data on its biological activity.

| Weed Species | Common Name | Efficacy Data | Application Rate | Reference |

| Eleusine indica | Goosegrass | 94.5-94.9% fresh weight reduction (susceptible populations) | Not Specified | |

| Eleusine indica | Goosegrass | 89.5-90.4% fresh weight reduction (multiple-herbicide-resistant populations) | Not Specified | |

| Leptochloa chinensis | Chinese Sprangletop | 100% biomass accumulation inhibition | 210 g a.i. ha⁻¹ | |

| Cyperus difformis | Smallflower Umbrellasedge | >92% control | 0.3 lbs a.i. ac⁻¹ | |

| Echinochloa spp. | Watergrass | 54% control (when applied alone) | 0.3 kg a.i. ha⁻¹ | |

| Schoenoplectus mucronatus | Ricefield Bulrush | <60% control (when applied alone) | 0.3 lbs a.i. ac⁻¹ | |

| Broadleaf Weeds (general) | - | >92% control | 0.3 lbs a.i. ac⁻¹ | |

| Ducksalad | - | 86% control (when applied alone) | 0.3 kg a.i. ha⁻¹ | |

| Redstem | - | 91% control (when applied alone) | 0.3 kg a.i. ha⁻¹ |

Note: The efficacy of this compound is significantly enhanced when used in combination with other herbicides, leading to broader-spectrum weed control.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicidal activity. The following sections provide representative protocols for key experiments in the evaluation of this compound.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on PPO activity.

Materials:

-

Isolated and purified PPO enzyme (e.g., from etiolated plant tissues or a recombinant source)

-

Protoporphyrinogen IX (PPGIX) as the substrate

-

This compound of known concentration, dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl buffer with cofactors like DTT and EDTA)

-

Spectrofluorometer or a microplate reader capable of fluorescence detection

Procedure:

-

Enzyme Preparation: Prepare a working solution of the purified PPO enzyme in the assay buffer.

-

Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer to test a range of concentrations.

-

Assay Reaction: In a microplate, combine the assay buffer, the PPO enzyme solution, and the different concentrations of this compound. Include a control with no inhibitor.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, PPGIX, to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence resulting from the formation of protoporphyrin IX (PPIX). The excitation wavelength is typically around 405 nm, and the emission wavelength is around 630 nm.

-

Data Analysis: Calculate the rate of PPIX formation for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the PPO enzyme activity).

Greenhouse Dose-Response Study (Whole Plant Bioassay)

This experiment evaluates the herbicidal efficacy of this compound on whole plants in a controlled environment.

Materials:

-

Seeds of target weed species

-

Pots filled with a standardized soil mix

-

This compound formulated for spray application

-

Greenhouse with controlled temperature, humidity, and light conditions

-

Precision bench sprayer

Procedure:

-

Plant Propagation: Sow the seeds of the target weed species in pots and allow them to grow to a specific developmental stage (e.g., 2-3 leaf stage).

-

Herbicide Application: Prepare a range of this compound concentrations. Apply the different doses of this compound to the plants using a precision bench sprayer to ensure uniform coverage. Include an untreated control group.

-

Experimental Conditions: Maintain the treated plants in the greenhouse under optimal growing conditions for a specified period (e.g., 14-21 days).

-

Efficacy Assessment: At regular intervals, visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete plant death).

-

Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, and determine the fresh and/or dry weight.

-

Data Analysis: Calculate the percent reduction in biomass compared to the untreated control for each this compound dose. Fit the data to a log-logistic dose-response curve to determine the GR50 value (the dose of this compound required to reduce plant growth by 50%).

Field Efficacy Trial for Rice

This protocol outlines a typical field trial to evaluate the performance of this compound under real-world agricultural conditions.

Materials:

-

This compound formulated as granules for application in water-seeded rice

-

Commercial rice variety

-

Standard agronomic inputs (fertilizers, etc.)

-

Field plots with appropriate irrigation and drainage infrastructure

-

Application equipment (e.g., calibrated granular spreader)

Procedure:

-

Experimental Design: Design the experiment using a randomized complete block design with multiple replications. Treatments should include different rates of this compound, a standard herbicide treatment for comparison, and an untreated control.

-

Plot Establishment: Prepare the field plots according to standard practices for water-seeded rice cultivation.

-

Rice Seeding: Pre-germinated rice seeds are sown into the flooded plots.

-

Herbicide Application: Apply the granular this compound formulation at the specified rates and timings (e.g., pre-emergence or early post-emergence of weeds).

-

Crop Management: Manage the crop throughout the growing season using standard agronomic practices, ensuring uniform conditions across all plots.

-

Efficacy and Crop Tolerance Assessment: At various time points after application, assess weed control by species using visual ratings and/or by collecting weed biomass from quadrats within each plot. Also, evaluate crop injury (phytotoxicity) using a visual rating scale.

-

Yield Data Collection: At crop maturity, harvest the rice from each plot and determine the grain yield.

-

Data Analysis: Analyze the weed control, crop injury, and yield data using appropriate statistical methods (e.g., ANOVA) to determine the effectiveness of the this compound treatments.

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's biological activity and evaluation.

Caption: Signaling pathway of this compound's mode of action as a PPO inhibitor.

Caption: Experimental workflow for evaluating a new herbicidal active ingredient.

Caption: Logical relationship from this compound application to weed management outcome.

References

Discovery and development history of Pyraclonil

An In-depth Technical Guide to the Discovery and Development of Pyraclonil

Introduction

This compound is a novel pyrazole-based herbicide highly effective for the control of a wide spectrum of weeds in paddy fields. As a light-dependent peroxidizing herbicide, it acts through the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the biosynthesis of chlorophyll and heme. This guide provides a comprehensive overview of the discovery, development, mechanism of action, synthesis, biological activity, and environmental fate of this compound, intended for researchers, scientists, and professionals in the field of drug and herbicide development.

Discovery and Development History

This compound was first discovered by Agro Kanesho Co., Ltd. (formerly Ag-Efu Company) and subsequently developed for agricultural use in Japan by Kyoyu Agri Co., Ltd[1]. The herbicide was first registered in 2007[2]. In the United States, after extensive evaluation, the Environmental Protection Agency (EPA) registered two pesticide products containing this compound on August 24, 2023, for the pre- and early post-emergence control of grass, sedge, and broadleaf weeds in water-seeded rice exclusively in California[3]. This registration was seen as a valuable tool for Integrated Pest Management (IPM) and weed resistance management programs, particularly for controlling problematic species like barnyardgrass and watergrass[3].

Chemical Properties

This compound is an organochlorine compound belonging to the pyrazole class of chemicals. Its key chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile | [4] |

| CAS Registry Number | 158353-15-2 | |

| Molecular Formula | C₁₅H₁₅ClN₆ | |

| Molecular Weight | 314.77 g/mol | |

| Physical State | Solid powder | |

| Solubility | Soluble in DMSO (≥ 30 mg/mL) | |

| Log Kow (Octanol-Water) | 2.18 |

Mechanism of Action

This compound is classified as a Herbicide Resistance Action Committee (HRAC) Group 14 herbicide. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).

PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and hemes. Specifically, PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. By inhibiting PPO, this compound causes the accumulation of its substrate, protoporphyrinogen IX, within the plant cells. This accumulated protoporphyrinogen IX leaks from the plastid and, in the presence of light and oxygen, undergoes a non-enzymatic oxidation, leading to the formation of singlet oxygen and other reactive oxygen species (ROS). These highly destructive ROS molecules cause rapid peroxidation of lipids and proteins, leading to the loss of cell membrane integrity, leakage of cellular contents, and ultimately, rapid cell death and tissue necrosis.

Synthesis of this compound

Several synthetic routes for this compound have been developed. Below are protocols based on patented synthesis methods.

Experimental Protocol 1: Synthesis via N-alkylation

This method involves the N-alkylation of a pyrazole intermediate.

-

Preparation of the Intermediate Suspension: A suspension of 0.17 mol of 5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-yl)-4-pyrazolecarbonitrile is prepared in 500 mL of tetrahydrofuran (THF).

-

Deprotonation: 0.35 mol of sodium hydride is added to 100 mL of THF and cooled to 0°C. The intermediate suspension from step 1 is added dropwise to this mixture under a nitrogen atmosphere. The resulting mixture is stirred for 1.5 hours.

-

First Alkylation: A solution of 0.17 mol of propargyl chloride in 20 mL of THF is added dropwise at 15°C. The mixture is then stirred at room temperature for 3 hours.

-

Second Alkylation: The mixture is cooled, and 0.17 mol of iodomethane is added dropwise. The reaction is allowed to proceed at 15°C for 3 hours.

-

Work-up and Purification: Water is added dropwise to quench the reaction. The mixture is extracted with ethyl acetate. The organic phase is separated, dried, and concentrated. The residue is recrystallized from ethyl acetate to yield this compound. The reported yield for this process is up to 90%.

Experimental Protocol 2: Seven-Step Synthesis Route

A shorter, seven-step synthesis route has also been disclosed.

-

Step 1: Formyl propanedinitrile is prepared by reacting formate and malononitrile under tertiary amine catalysis.

-

Step 2: 1,1,2,7-tetrachloro-1-hepten-4-one is prepared by the reaction of 5-chlorovaleryl chloride and trichloroethylene, catalyzed by anhydrous aluminum chloride.

-

Step 3: 2-(4-chlorobutyl)-3-chloro-4-aminopyrazole is prepared by reacting the product from Step 2 with hydrazine hydrate.

-

Step 4: 2-amino-3-chloro-pyrazolo[1,5-a]-4,5,6,7-tetrahydropyridine is prepared via an intramolecular cyclization of the product from Step 3 with an alkaline substance.

-

Step 5: 5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile is prepared by reacting the product from Step 4 with the product from Step 1.

-

Step 6 & 7: The final this compound product is obtained through a two-step N-alkylation process, first with p-toluenesulfonic acid propargyl alcohol ester and then with an iodomethane methylation reaction.

Biological Activity and Efficacy

This compound demonstrates potent herbicidal activity against a range of weeds, including those resistant to other herbicide classes.

Quantitative Efficacy Data

| Target Weed Species | Efficacy Metric | Value (%) | Conditions | Reference |

| Eleusine indica (Susceptible) | Fresh-weight reduction | 94.5 - 94.9 | Post-emergence | |

| Eleusine indica (Resistant) | Fresh-weight reduction | 89.5 - 90.4 | Post-emergence | |

| Cyperus difformis (Smallflower sedge) | Control | >92 | Field study, 42 days after treatment | |

| Schoenoplectus mucronatus (Bulrush) | Control | <60 | Field study, 42 days after treatment | |

| Echinochloa spp. (Watergrass) | Control | Effective | Applied before emergence | |

| Broadleaf Weeds | Control | >92 | Field study, 42 days after treatment |

Field studies in California have shown that while this compound alone provides good early-season weed control, it is most effective when used in combination with other herbicides for broad-spectrum, season-long control. The recommended application rate is up to 0.268 lbs active ingredient per acre per year.

Experimental Protocol: Herbicide Field Efficacy Trial

The following protocol is a generalized methodology for evaluating this compound's efficacy in a water-seeded rice environment, based on published studies.

-

Experimental Design: The experiment is set up as a randomized complete block design with four replications.

-

Crop Seeding: Pre-germinated medium-grain rice seeds (e.g., cultivar 'M-206') are aerially seeded at a rate of 168 kg/ha into a field with a standing water flood of approximately 10 cm.

-

Herbicide Application: this compound is applied as a granular formulation at a specified rate (e.g., 0.3 lbs a.i./acre) at various timings: pre-seed on bare ground, into a 1-inch flood, into a 4-inch flood, or 3 days after flooding. Combination treatments with other herbicides are also included.

-

Data Collection:

-

Weed Control: Visual assessments of percent weed control by species are conducted at set intervals (e.g., 21, 42, and 60 days) after treatment, using a scale of 0% (no control) to 100% (complete death).

-

Crop Injury: Rice phytotoxicity is visually assessed on the same scale, noting any stunting, chlorosis, or necrosis.

-

Biomass: Above-ground weed biomass is collected from quadrats within each plot, dried, and weighed.

-

Yield: Rice is harvested at maturity from a designated area within each plot, and grain yield is determined and adjusted for moisture content.

-

-

Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and means are separated using an appropriate test (e.g., Tukey's HSD) at a significance level of p < 0.05.

Toxicology and Environmental Fate

The environmental safety and toxicological profile of this compound have been extensively studied for registration.

Toxicological Profile

| Study Type | Endpoint | Value (mg/kg/day) | Species | Effects Observed | Reference |

| Acute Neurotoxicity | - | - | Rat | Decreased motor activity and abnormal neurological responses | |

| Subchronic Toxicity | - | - | Mouse | Increased liver weights, fat deposits in liver | |

| Subchronic Toxicity | - | - | Rat | Thyroid follicular cell hypertrophy | |

| Chronic/Carcinogenicity | - | - | Mouse | Increased incidence of hepatocellular adenomas | |

| Chronic/Carcinogenicity | - | - | Rat | Increased incidence of thyroid follicular cell adenomas | |

| Reproductive Toxicity | NOAEL | 7.3 | Rat | Increased incidence of thyroid follicular cell hypertrophy (basis for chronic Reference Dose) | |

| Cancer Risk (Human Equivalent) | Q1* | 0.0108 (mg/kg/day)⁻¹ | - | Based on female mouse liver tumor rates |

The EPA has concluded that there are no human health risk concerns from the registered uses of this compound.

Environmental Fate and Properties

This compound's behavior in soil and water determines its environmental exposure and potential risks.

| Parameter | Value | Conditions | Significance | Reference |

| Soil Aerobic Metabolism (DT₅₀) | 8.4 - 76 days | Laboratory | Slightly to moderately persistent | |

| Aquatic Aerobic Metabolism (DT₅₀) | 20.5 - 131 days | Laboratory | Moderately persistent in aerobic water systems | |

| Aquatic Anaerobic Metabolism (DT₅₀) | 69 - 111 days | Laboratory | Persistent in anaerobic aquatic systems | |

| Aquatic Photolysis (DT₅₀) | 104 days | Buffered water | Stable to photolysis in water | |

| Field Dissipation (Water Half-life) | 0.57 - 3.95 days | California & Arkansas rice paddies | Rapid dissipation under real-world conditions | |

| Field Dissipation (Soil Half-life) | 0.35 - 3.95 days | California & Arkansas rice paddies | Rapid dissipation under real-world conditions | |

| Hydrolysis | Stable | pH 4, 7, 9 | Not susceptible to hydrolysis | |

| Major Metabolites | M-1, M-11 | Soil and water | Considered to have toxicity equivalent to parent |

The rapid field dissipation suggests that while this compound can persist under laboratory conditions, its half-life in a paddy environment is very short. However, its metabolites are of regulatory concern, and mitigation measures, such as water holding periods in treated paddies, are required to protect non-target aquatic organisms.

Conclusion

This compound represents a significant development in herbicide technology, particularly for challenging weed control scenarios in rice cultivation. Its unique mode of action as a PPO inhibitor provides a valuable tool for managing herbicide-resistant weed populations. The comprehensive studies into its synthesis, efficacy, toxicology, and environmental fate have enabled its registration and outlined best practices for its use. Future research may focus on expanding its application to other crops, further optimizing its use in integrated weed management programs, and monitoring for any potential development of resistance.

References

Pyraclonil: A Technical Guide to its Role as a Light-Dependent Peroxidizing Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraclonil is a potent, light-dependent peroxidizing herbicide belonging to the pyrazole class of chemistry. It effectively controls a broad spectrum of weeds, particularly in rice cultivation. Its mode of action centers on the inhibition of protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways. This inhibition, in the presence of light, leads to the accumulation of protoporphyrin IX (PpIX), a powerful photosensitizer. The subsequent generation of reactive oxygen species (ROS) initiates a cascade of cellular damage, culminating in rapid membrane disruption, lipid peroxidation, and ultimately, cell death. This technical guide provides an in-depth exploration of the biochemical mechanisms underpinning this compound's herbicidal activity, detailed experimental protocols for its study, and a comprehensive overview of its effects on plant physiology.

Introduction

This compound is classified as a Group 14 herbicide (HRAC/WSSA). Its efficacy is marked by rapid foliar necrosis, appearing as water-soaked lesions that quickly turn brown within hours of application under sunlight[1]. This light dependency is a hallmark of its mechanism. This compound has demonstrated effective control over various grass, sedge, and broadleaf weeds, including those resistant to other herbicide classes[2][3].

Mechanism of Action: Inhibition of Protoporphyrinogen IX Oxidase

The primary target of this compound is the enzyme protoporphyrinogen IX oxidase (PPO, EC 1.3.3.4)[4][5]. PPO is responsible for the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (PpIX) in the tetrapyrrole biosynthesis pathway, a crucial route for the production of both chlorophylls and hemes.

The Consequence of PPO Inhibition

Inhibition of PPO by this compound leads to the accumulation of its substrate, Protogen IX. This excess Protogen IX leaks from its site of synthesis in the chloroplast to the cytoplasm, where it is non-enzymatically oxidized to PpIX.

Protoporphyrin IX: The Photosensitizer

Protoporphyrin IX is a potent photosensitizing molecule. When exposed to light, PpIX absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). Additionally, the interaction of PpIX with light can lead to the formation of other reactive oxygen species (ROS), including superoxide radicals (O₂•−) and hydroxyl radicals (•OH).

Oxidative Stress and Cellular Damage

The massive generation of ROS initiates a cascade of oxidative stress within the plant cell. These ROS indiscriminately attack cellular components, with polyunsaturated fatty acids in cell membranes being particularly vulnerable. This leads to lipid peroxidation, a chain reaction of lipid degradation that results in the loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death.

Signaling Pathway of this compound-Induced Cell Death

The sequence of events from PPO inhibition to cell death can be visualized as a distinct signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the herbicidal activity of this compound and other PPO inhibitors.

Table 1: Herbicidal Efficacy of this compound

| Weed Species | Application Rate (kg ai ha⁻¹) | Control (%) | Reference |

| Watergrass species | 0.3 | 54 | |

| Ricefield bulrush | 0.3 | 24 | |

| Ducksalad | 0.3 | 86 | |

| Redstem | 0.3 | 91 | |

| Smallflower umbrella sedge | 0.3 | >92 |

Table 2: Comparative IC₅₀ Values of PPO Inhibitors

| Compound | Target Organism | IC₅₀ (nM) | Reference |

| Lactofen | Plant | 25 | |

| Fomesafen | Human | - | |

| Oxyfluorfen | Human | - | |

| Oxadiazon | Human | ~50,000 | |

| Saflufenacil | Human | ~2,000 | |

| Acifluorfen | Human | 1,120 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are protocols for key experiments.

Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay (Fluorometric)

This protocol is adapted from established fluorometric assays for PPO activity.

Experimental Workflow:

Materials and Reagents:

-

PPO Enzyme Source: Isolated plant mitochondria or chloroplasts.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 5 mM DTT.

-

Substrate: Protoporphyrinogen IX (prepared fresh).

-

Inhibitor: this compound dissolved in DMSO.

-

Instrumentation: Fluorescence plate reader.

Procedure:

-

Enzyme Preparation: Isolate mitochondria or chloroplasts from the target plant species using standard differential centrifugation protocols.

-

Substrate Preparation: Freshly prepare Protoporphyrinogen IX by reducing Protoporphyrin IX with sodium amalgam under an inert atmosphere.

-

Assay:

-

In a 96-well black microplate, add assay buffer, the enzyme preparation, and varying concentrations of this compound (or DMSO as a control).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the freshly prepared Protoporphyrinogen IX solution.

-

Immediately measure the increase in fluorescence (Excitation ~405 nm, Emission ~630 nm) over time.

-

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curve. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Measurement of Protoporphyrin IX Accumulation

This protocol is based on methods for tetrapyrrole extraction and quantification.

Procedure:

-

Treatment: Treat plant tissues with this compound at various concentrations and for different time periods under controlled light conditions. Include a control group treated with solvent only.

-

Extraction: Harvest and freeze the plant tissue in liquid nitrogen. Homogenize the tissue in a solution of acetone and 0.1 M NH₄OH (9:1, v/v).

-

Centrifugation: Centrifuge the homogenate to pellet cell debris.

-

Quantification: Analyze the supernatant using HPLC with fluorescence detection (Excitation ~400 nm, Emission ~630 nm) to separate and quantify Protoporphyrin IX.

Quantification of Reactive Oxygen Species (ROS)

A luminol-based assay is commonly used to measure extracellular ROS production.

Procedure:

-

Plant Material: Use leaf discs from plants treated with this compound.

-

Assay Solution: Prepare a solution containing luminol and horseradish peroxidase (HRP) in a suitable buffer.

-

Measurement: Place the leaf discs in a 96-well white plate with the assay solution. Measure the chemiluminescence generated by the reaction of ROS with luminol, catalyzed by HRP, using a luminometer.

Lipid Peroxidation Assay (TBARS Method)

This method quantifies malondialdehyde (MDA), a product of lipid peroxidation.

Procedure:

-

Extraction: Homogenize plant tissue in trichloroacetic acid (TCA).

-

Reaction: Mix the supernatant with thiobarbituric acid (TBA) solution and incubate at 95°C.

-

Measurement: Measure the absorbance of the resulting pink-colored MDA-TBA complex at 532 nm. Correct for non-specific absorbance by subtracting the absorbance at 600 nm.

-

Calculation: Calculate the MDA concentration using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

DNA Laddering Assay for Apoptosis/Necrosis Detection

This assay visualizes the fragmentation of nuclear DNA that can occur during programmed cell death.

Procedure:

-

DNA Extraction: Isolate genomic DNA from this compound-treated and control plant tissues.

-

Electrophoresis: Run the extracted DNA on an agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization: Visualize the DNA under UV light. The presence of a "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of internucleosomal DNA cleavage.

Conclusion

This compound's role as a light-dependent peroxidizing herbicide is well-defined by its specific inhibition of protoporphyrinogen IX oxidase. The subsequent accumulation of protoporphyrin IX and the light-driven generation of reactive oxygen species provide a potent and rapid mechanism for weed control. The experimental protocols detailed in this guide offer robust methods for researchers to further investigate the intricate biochemical and physiological effects of this compound and other PPO-inhibiting herbicides. A thorough understanding of these mechanisms is paramount for the development of new herbicidal molecules and for managing the evolution of weed resistance.

References

- 1. Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Qualitative Analysis of Lipid Peroxidation in Plants under Multiple Stress Through Schiff’s Reagent: A Histochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

Pyraclonil: A Technical Guide to its Herbicidal Spectrum of Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclonil is a pre-emergence and early post-emergence herbicide engineered for the control of a range of problematic weeds in agricultural settings, particularly in water-seeded rice cultivation. As a member of the pyrazole class of herbicides, its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and subsequent plant death. This compound has demonstrated efficacy against various grass, sedge, and broadleaf weeds, including biotypes resistant to other herbicide modes of action. This guide provides a comprehensive overview of its herbicidal spectrum, supported by quantitative data, detailed experimental protocols, and visual representations of its biochemical and experimental frameworks.

Herbicidal Spectrum of Control: Quantitative Data

The efficacy of this compound has been evaluated against a variety of key weeds prevalent in rice production systems. The following tables summarize the quantitative data on its control spectrum from field studies.

Table 1: Efficacy of this compound Applied Alone Against Common Rice Weeds

| Weed Species | Common Name | Application Rate (kg ai ha⁻¹) | Control (%) | Reference |

| Echinochloa spp. | Watergrass | 0.3 | 54 | [1] |

| Schoenoplectus mucronatus | Ricefield Bulrush | 0.3 | <60 | [2] |

| Schoenoplectus mucronatus | Ricefield Bulrush | 0.3 | 24 | [1] |

| Cyperus difformis | Smallflower Umbrella Sedge | 0.3 | >92 | [2] |

| Heteranthera limosa | Ducksalad | 0.3 | 86 | [1] |

| Ammannia spp. | Redstem | 0.3 | 91 |

Table 2: Efficacy of this compound in Combination with Other Herbicides

Recent research indicates that while this compound provides a foundational level of weed control, its efficacy, particularly against grass species, is significantly enhanced when used in a program with other herbicides. Field experiments have shown that combination treatments consistently provide greater control of watergrass species, bearded sprangletop, ricefield bulrush, smallflower umbrella sedge, ducksalad, and redstem compared to this compound applied alone.

| Weed Species | Common Name | This compound Rate (kg ai ha⁻¹) | Tank-Mix Partner | Control (%) | Reference |

| Echinochloa spp. | Watergrass | 0.3 | Propanil, Clomazone, etc. | Consistently Greater | |

| Leptochloa fascicularis | Bearded Sprangletop | 0.3 | Propanil, Clomazone, etc. | Consistently Greater | |

| Schoenoplectus mucronatus | Ricefield Bulrush | 0.3 | Propanil, Clomazone, etc. | Consistently Greater | |

| Cyperus difformis | Smallflower Umbrella Sedge | 0.3 | Propanil, Clomazone, etc. | Consistently Greater | |

| Heteranthera limosa | Ducksalad | 0.3 | Propanil, Clomazone, etc. | Consistently Greater | |

| Ammannia spp. | Redstem | 0.3 | Propanil, Clomazone, etc. | Consistently Greater |

Experimental Protocols

The following methodologies are based on field trials conducted to evaluate the herbicidal efficacy of this compound.

1. Experimental Design and Site Characteristics:

-

Location: Field experiments were conducted at the Rice Experiment Station in Biggs, California, USA.

-

Soil Type: The soil at the experimental site is characterized as a silty clay with a pH of 5.1 and 2.8% organic matter.

-

Experimental Design: A randomized complete block design with four replications was utilized for the trials.

2. Crop and Seeding Specifications:

-

Cultivar: The medium-grain rice cultivar 'M-206' was used in the studies.

-

Seed Preparation: Rice seeds were soaked in water for 24 hours for pre-germination.

-

Seeding Method: Pre-germinated seeds were aerially seeded at a rate of 168 kg ha⁻¹ into a field flooded to a depth of 10 cm.

3. Herbicide Application and Treatments:

-

Application Rate: this compound was applied at a rate of 0.3 kg ai ha⁻¹.

-

Application Timings: Treatments were applied at various timings, including pre-seed on bare ground, into a 1-inch flood, into a 4-inch flood, and at 3 days after flooding.

-

Combination Treatments: In some experiments, this compound was applied on the day of seeding and followed by applications of other registered herbicides such as propanil, clomazone, benzobicyclon plus halosulfuron, thiobencarb, bispyribac-sodium, penoxsulam, or florpyrauxifen-benzyl at their recommended rates and timings.

4. Data Collection and Analysis:

-

Weed Control Evaluation: Weed control was visually assessed at various intervals after treatment (e.g., 42 days after treatment). The assessment estimates the percentage of weed control for each species relative to an untreated control plot.

-

Crop Response: Rice injury was also visually assessed.

-

Statistical Analysis: Data were subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.

Visualizations

Diagram 1: this compound's Mode of Action - PPO Inhibition Pathway

Caption: this compound inhibits PPO, leading to ROS production and weed death.

Diagram 2: Experimental Workflow for this compound Efficacy Trials

Caption: Workflow for evaluating this compound's herbicidal efficacy in field trials.

References

Environmental Fate of Pyraclonil: A Technical Guide

An in-depth examination of the degradation, mobility, and metabolic pathways of the herbicide Pyraclonil in terrestrial and aquatic environments.

Executive Summary

This compound, a protoporphyrinogen oxidase (PPO) inhibiting herbicide, is utilized for pre-emergence control of various sedges and broadleaf weeds, particularly in water-seeded rice cultivation.[1] Understanding its environmental fate is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the behavior of this compound in soil and water systems. Key findings indicate that this compound is slightly to moderately persistent in soil and water, with its mobility being influenced by soil organic carbon content.[1] Degradation occurs through biotic and abiotic pathways, leading to the formation of several metabolites, with M-1 and M-11 being the most significant.[1] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of degradation pathways and experimental workflows to support researchers and environmental scientists.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is characterized by its ready solubility in water and low volatility.[1] Its low octanol-water partition coefficient (Kow) of 2.18 suggests a low potential for bioaccumulation in aquatic organisms.[1]

| Property | Value | Reference |

| Water Solubility | 50.1 mg/L (at 20°C) | |

| Vapor Pressure | 5.33 x 10⁻⁸ mm Hg (at 20°C) | |

| Log Kow | 2.18 |

Environmental Fate in Soil

The persistence and movement of this compound in the soil environment are determined by a combination of degradation and sorption processes.

Soil Degradation

Under aerobic conditions, this compound is classified as slightly to moderately persistent. The dissipation half-life (DT50) in soil varies depending on the specific soil characteristics and environmental conditions.

Table 1: Aerobic Soil Metabolism of this compound

| Soil Type | DT50 (days) | Persistence Classification | Reference |

| Not Specified | 8.44 - 76 | Slightly to Moderately Persistent | |

| Japanese Light Clay (Paddy) | 79.1 | Moderately Persistent | |

| Field Dissipation (Soil/Sediment) | 0.35 - 3.95 | Non-persistent |

Soil Mobility and Adsorption

This compound is categorized as moderately mobile in soil. Its mobility is inversely related to the organic carbon content of the soil, as indicated by the organic-carbon normalized soil-water distribution coefficient (Koc). The adsorption of this compound to soil is primarily a physical process.

Table 2: Soil Adsorption and Mobility of this compound and its Metabolites

| Compound | Koc (L/kg-organic carbon) | Mobility Classification | Reference |

| This compound | 163 - 733 | Moderately Mobile | |

| M-1 | 169 - 888 | Moderately Mobile | |

| M-11 | 330 - 797 | Moderately Mobile | |

| Amidethis compound | Mobile to Moderately Mobile | Mobile to Moderately Mobile |

Soil Metabolism and Major Metabolites

The degradation of this compound in soil leads to the formation of several metabolites. Two major degradates, M-1 and M-11, have been consistently observed at concentrations greater than 10% of the applied radioactivity in metabolism studies. The degradate M-6 has also been identified as a major metabolite in at least one aerobic soil metabolism study.

-

M-1: Observed in aerobic soil metabolism studies at levels of 28-64% of the applied radioactivity.

-

M-11: Identified as a major degradate.

-

M-6: Reached a maximum of 11% of the applied radioactivity in one aerobic soil metabolism study.

-

Amidethis compound: Another identified degradate.

Caption: Aerobic degradation pathway of this compound in soil.

Environmental Fate in Water

The fate of this compound in aquatic systems is influenced by hydrolysis, photolysis, and microbial degradation in both the water column and sediment.

Hydrolysis and Photodegradation

This compound is stable to hydrolysis at environmentally relevant pH values of 4, 7, and 9. It is also stable to aqueous photolysis in buffered water. However, in unbuffered paddy water, it undergoes photolysis with a DT50 of 104 days. Recent studies have shown that under UV and simulated sunlight, this compound photodegrades with half-lives of 32.29 minutes and 42.52 hours, respectively, in pure water. The presence of substances like fulvic acid, nitrate, and iron (Fe3+) can promote photodegradation.

Table 3: Photodegradation of this compound in Water

| Condition | Half-life | Reference |

| Aqueous Photolysis (buffered water) | Stable | |

| Aquatic Photolysis (unbuffered paddy water) | 104 days | |

| UV light (pure water) | 32.29 minutes | |

| Simulated Sunlight (pure water) | 42.52 hours |

Aquatic Degradation

This compound degrades in both aerobic and anaerobic aquatic environments. The dissipation is generally faster under field conditions.

Table 4: Aquatic Degradation of this compound

| Condition | DT50 (days) | Reference |

| Aerobic Aquatic | 21 - 131 | |

| Anaerobic Aquatic | 69 - 111 | |

| Aquatic Field Dissipation (Water) | 0.57 - 3.95 |

Aquatic Metabolism and Major Metabolites

Similar to soil, M-1 and M-11 are major metabolites in aquatic systems.

-

M-1: Observed in aerobic aquatic metabolism studies at 14-47% of the applied radioactivity.

-

M-11: Observed in anaerobic aquatic metabolism studies at 37-53% of the applied radioactivity by the end of the study.

Experimental Protocols

The data presented in this guide are derived from studies following standardized environmental fate testing guidelines, such as those from the OECD.

Soil Degradation and Mobility Studies

Aerobic and Anaerobic Transformation in Soil (e.g., OECD 307):

-

Soil Selection: Representative agricultural soils are chosen, characterized by their texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples at a rate relevant to its agricultural use.

-

Incubation: Soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level. For anaerobic studies, the soil is flooded and purged with an inert gas to establish anaerobic conditions.

-

Sampling and Analysis: At periodic intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

-

Mineralization and Volatilization: Mineralization to [¹⁴C]O₂ is measured by trapping the evolved gas. Volatile organic compounds are trapped using appropriate adsorbents.

Adsorption/Desorption Studies (e.g., OECD 106):

-

Batch Equilibrium Method: Soil is equilibrated with a solution of this compound of known concentration.

-

Analysis: After equilibration, the concentration of this compound in the solution is measured to determine the amount adsorbed to the soil.

-

Desorption: The soil is then equilibrated with a pesticide-free solution to measure the amount of desorbed this compound.

-

Calculation: The adsorption (Kd) and organic carbon-normalized adsorption (Koc) coefficients are calculated from the results.

Caption: Experimental workflow for a soil dissipation study.

Aquatic Degradation Studies

Aerobic and Anaerobic Transformation in Aquatic Systems (e.g., OECD 308):

-

System Setup: Water-sediment systems are established using natural water and sediment.

-

Application: Radiolabeled this compound is applied to the water phase.

-

Incubation: The systems are incubated in the dark at a constant temperature. Anaerobic conditions are established by purging with an inert gas.

-

Sampling and Analysis: Water and sediment phases are sampled separately at intervals and analyzed for the parent compound and metabolites using techniques like LC-MS/MS.

Hydrolysis as a Function of pH (e.g., OECD 111):

-

Solution Preparation: Sterile aqueous buffer solutions at different pH values (e.g., 4, 7, 9) are prepared.

-

Incubation: this compound is added to the solutions, which are then incubated in the dark at a constant temperature.

-

Analysis: The concentration of this compound is measured over time to determine the rate of hydrolysis.

Photodegradation in Water:

-

Solution Preparation: this compound is dissolved in sterile, buffered, or natural water.

-

Irradiation: The solutions are exposed to a light source that simulates natural sunlight or a specific UV wavelength. Dark controls are maintained for comparison.

-

Analysis: The concentration of this compound and the formation of photoproducts are monitored over time.

Analytical Methodology

The primary analytical technique for the determination of this compound and its metabolites in soil and water samples is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

-

Soil and Sediment: Extraction is typically performed using a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1M hydrochloric acid). The extract may undergo a cleanup step, such as dispersive solid-phase extraction (dSPE) with octadecylsilane (C18) and primary secondary amine (PSA), to remove interfering matrix components.

-

Water: Samples are often extracted with acetonitrile containing a small amount of formic acid.

Instrumental Analysis:

-

Chromatography: Reversed-phase HPLC is used to separate this compound and its metabolites.

-

Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode is commonly used for detection and quantification, offering high sensitivity and selectivity.

Conclusion